molecular formula C17H25BN2O2 B11768679 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B11768679
M. Wt: 300.2 g/mol
InChI Key: IRRQMMZBBZHOKY-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is an organic compound that features a boronate ester group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated indazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The indazole ring can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the reactants used.

Scientific Research Applications

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In organic synthesis, it acts as a reagent or intermediate. In biological systems, it may interact with specific molecular targets, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)-5-bromo-1H-indazole: Similar structure but with a bromine atom instead of the boronate ester group.

    1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.

Properties

Molecular Formula

C17H25BN2O2

Molecular Weight

300.2 g/mol

IUPAC Name

1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C17H25BN2O2/c1-12(2)11-20-15-8-7-14(9-13(15)10-19-20)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3

InChI Key

IRRQMMZBBZHOKY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(C)C

Origin of Product

United States

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